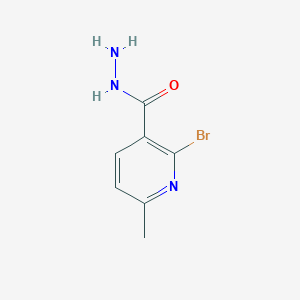
6-(Amino(cyclopropyl)methyl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Amino(cyclopropyl)methyl)picolinic acid is a derivative of picolinic acid, which is a pyridinecarboxylic acid. This compound is characterized by the presence of an amino group attached to a cyclopropylmethyl moiety at the sixth position of the picolinic acid structure. Picolinic acid and its derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Amino(cyclopropyl)methyl)picolinic acid typically involves the following steps:
Amination: The amino group can be introduced via a nucleophilic substitution reaction using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
化学反応の分析
Types of Reactions
6-(Amino(cyclopropyl)methyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinic acid derivatives.
科学的研究の応用
6-(Amino(cyclopropyl)methyl)picolinic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and metal ion chelation.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 6-(Amino(cyclopropyl)methyl)picolinic acid involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, thereby affecting their availability and activity in biological systems. Additionally, it can inhibit specific enzymes by binding to their active sites, leading to altered biochemical pathways.
類似化合物との比較
Similar Compounds
Picolinic acid: The parent compound, known for its metal-chelating properties.
Nicotinic acid: An isomer of picolinic acid with a carboxyl group at the third position.
Isonicotinic acid: Another isomer with a carboxyl group at the fourth position.
Uniqueness
6-(Amino(cyclopropyl)methyl)picolinic acid is unique due to the presence of the cyclopropylmethyl and amino groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
6-[amino(cyclopropyl)methyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c11-9(6-4-5-6)7-2-1-3-8(12-7)10(13)14/h1-3,6,9H,4-5,11H2,(H,13,14) |
InChIキー |
KUWVZLUHYFOKOZ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(C2=NC(=CC=C2)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12970391.png)






